molecular formula C10H12N2O4S B8786725 N-Benzyl-2-oxooxazolidine-3-sulfonamide CAS No. 116943-62-5

N-Benzyl-2-oxooxazolidine-3-sulfonamide

Cat. No.: B8786725
CAS No.: 116943-62-5
M. Wt: 256.28 g/mol
InChI Key: YEDSLTQWBIGQOB-UHFFFAOYSA-N
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Description

N-Benzyl-2-oxooxazolidine-3-sulfonamide is a heterocyclic compound that contains both oxazolidine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-oxooxazolidine-3-sulfonamide typically involves the reaction of oxazolidine derivatives with sulfonamide precursors. One common method includes the cyclization of 1,2-amino alcohols with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkylated sulfonamides.

Scientific Research Applications

N-Benzyl-2-oxooxazolidine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets such as the P2X7 receptor. This interaction can modulate cellular signaling pathways, leading to various biological effects. The compound may inhibit the receptor’s activity, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxazolidinesulfonamide, 2-oxo-N-phenyl-
  • N-benzyl-2-oxo-2H-chromene-6-sulfonamide

Comparison

N-Benzyl-2-oxooxazolidine-3-sulfonamide is unique due to its specific structural features that confer distinct biological activities. Compared to similar compounds, it has shown higher potency as a P2X7 receptor antagonist and better pharmacokinetic properties.

Properties

CAS No.

116943-62-5

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-benzyl-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C10H12N2O4S/c13-10-12(6-7-16-10)17(14,15)11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

YEDSLTQWBIGQOB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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